molecular formula C11H9F3O2 B8701086 Cyclopropyl(4-(trifluoromethoxy)phenyl)methanone

Cyclopropyl(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B8701086
M. Wt: 230.18 g/mol
InChI Key: GPRGOPVFXCAWHP-UHFFFAOYSA-N
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Description

Cyclopropyl(4-(trifluoromethoxy)phenyl)methanone is a useful research compound. Its molecular formula is C11H9F3O2 and its molecular weight is 230.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

cyclopropyl-[4-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)16-9-5-3-8(4-6-9)10(15)7-1-2-7/h3-7H,1-2H2

InChI Key

GPRGOPVFXCAWHP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 10% of a solution of 119.0 grams (0.98 mole) of cyclopropyl bromide in 125 mL of tetrahydrofuran was added to a suspension of 25.5 grams (1.03 moles) of magnesium turnings in 300 mL of tetrahydrofuran. The reaction was initiated by warming the reaction mixture to 35° C. Upon initiation of the reaction the remainder of the bromide/tetrahydrofuran solution was added dropwise while maintaining the reaction mixture temperature at 40°-50° C. The complete addition required approximately 90 minutes, after which time the reaction mixture was stirred at 40°-50° C. for an additional 1 hour. The reaction mixture was cooled to 15°-20° C., and 140.0 grams (0.75 mole) of 4-trifluoromethoxybenzonitrile was added dropwise during a 90 minute period. The reaction mixture temperature was maintained at 25° C. or less throughout the addition. Upon completion of the addition the reaction mixture was allowed to return to ambient temperature where it stirred for 18 hours. After this time the reaction mixture was poured into 1000 mL of cold (10° C.) aqueous 2N hydrochloric acid. The mixture was stirred for 1 hour, and then it was extracted with one 1000 mL portion and two 50 mL portions of diethyl ether. The combined extracts were concentrated under reduced pressure to a residue. The residue was redissolved in 2000 mL of diethyl ether, and the solution was washed in turn with two 500 mL portions of aqueous 1N hydrochloric acid, one 500 mL portion of an aqueous solution saturated with sodium bicarbonate, two 500 mL portions of water, and one 300 mL portion of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was distilled under high vacuum yielding 149.7 grams of 4-trifluoromethoxyphenyl cyclopropyl ketone; b.p. 53°-56° C./0.04 mm.
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300 mL
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Synthesis routes and methods II

Procedure details

Cyclopropylmagnesium bromide was prepared by adding 3.3 grams (0.11 mole) of cyclopropyl bromide to 2.9 grams (0.12 mole) of magnesium in refluxing tetrahydrofuran. Upon completion of addition, the Grignard reagent was stirred at reflux for one hour and then was cooled to ambient temperature. To this was added dropwise a solution of 20.5 grams (0.11 mole) of 4-trifluoromethoxybenzonitrile in tetrahydrofuran. Upon completion of addition, the reaction mixture was warmed to a temperature just below reflux at which temperature it was stirred for about 18 hours. The reaction mixture was cooled to ambient temperature, and 40 ml of methanol was added dropwise. Upon completion of addition, the reaction mixture was stirred for two hours and then was filtered. The filtrate was stirred for about 60 hours with about 25 grams of silica gel and 100 ml of water. The mixture was filtered, and the filtrate was diluted with ethyl acetate. The mixture was washed with water, and the organic layer was dried with magnesium sulfate. The mixture was then filtered, and the filtrate was concentrated under reduced pressure, yielding 12.4 grams of cyclopropyl 4-trifluoromethoxyphenyl ketone.
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